molecular formula C8H10BrNS B13155754 4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole

4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole

Katalognummer: B13155754
Molekulargewicht: 232.14 g/mol
InChI-Schlüssel: WGWINOHQBPFQEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole is an organic compound that features a cyclopropyl group, a bromomethyl group, and a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole typically involves the reaction of α-bromomethyl ketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This one-pot reaction yields the desired product in excellent yields within a short reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under appropriate conditions.

    Cyclopropanation Reactions: The cyclopropyl group can be involved in cyclopropanation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted cyclopropyl thiazole derivative.

Wissenschaftliche Forschungsanwendungen

4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole involves the formation of reactive intermediates, such as cyclopropylmethyl bromide anions, which can interact with various substrates to form desired products. The presence of the thiazole ring also allows for interactions with biological targets, potentially leading to enzyme inhibition or other biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropylmethyl Bromide: Shares the cyclopropyl and bromomethyl groups but lacks the thiazole ring.

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole is unique due to the combination of the cyclopropyl group, bromomethyl group, and thiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H10BrNS

Molekulargewicht

232.14 g/mol

IUPAC-Name

4-[[1-(bromomethyl)cyclopropyl]methyl]-1,3-thiazole

InChI

InChI=1S/C8H10BrNS/c9-5-8(1-2-8)3-7-4-11-6-10-7/h4,6H,1-3,5H2

InChI-Schlüssel

WGWINOHQBPFQEE-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CC2=CSC=N2)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.